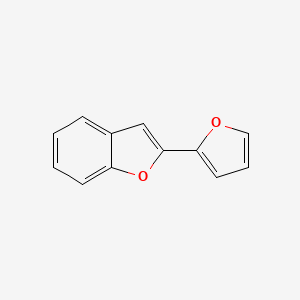

2-(Furan-2-yl)benzofuran

Description

Significance of Benzofuran (B130515) and Furan (B31954) Scaffolds in Heterocyclic Chemistry Research

Heterocyclic compounds are a cornerstone of chemical and life sciences, with a vast number of both natural and synthetic molecules featuring these ring systems. mdpi.com Among them, the benzofuran and furan moieties stand out as privileged structures, frequently encountered in medicinally and biologically important compounds. uq.edu.aunih.govnih.gov

Benzofuran: This scaffold, consisting of a benzene (B151609) ring fused to a furan ring, is a fundamental structural unit in a plethora of natural products and synthetic materials. nih.govcuestionesdefisioterapia.com Benzofuran derivatives are known to exhibit a broad spectrum of pharmacological activities. nih.govmdpi.com Their significance is underscored by their presence in clinically approved drugs and their role as building blocks for designing novel therapeutic agents. nih.govrsc.org The versatility of the benzofuran core allows for the introduction of various substituents at specific positions, leading to new derivatives with unique structural features and potentially enhanced therapeutic value. mdpi.comresearchgate.net

Furan: The furan ring, a five-membered aromatic heterocycle with one oxygen atom, is another crucial building block in organic chemistry. cuestionesdefisioterapia.comjocpr.com It is a component of many biologically active natural products and its derivatives are widely employed in medicinal chemistry. ijabbr.comzenodo.orguta.edu.ly The electron-rich nature and aromaticity of the furan ring enable diverse electrical interactions with biological targets like enzymes and receptors, contributing to their bioactivity. ijabbr.com The inclusion of the furan nucleus is a significant synthetic strategy in the quest for new drugs, with slight modifications to its substitution pattern often leading to distinguishable differences in biological activities. uta.edu.lyscispace.com

The prevalence and diverse bioactivities of both benzofuran and furan scaffolds make them key players in drug discovery and medicinal chemistry. nih.govijabbr.com

Current Research Landscape Pertaining to 2-(Furan-2-yl)benzofuran and Related Structural Congeners

The direct study of the parent compound, this compound, is not extensively documented in isolation. Instead, the research landscape is characterized by the synthesis and evaluation of more complex derivatives and structural congeners where the furan and benzofuran moieties are part of a larger molecular assembly. This approach aims to create hybrid molecules that may exhibit novel or enhanced biological activities.

Research has focused on synthesizing derivatives where the benzofuran ring is substituted at the 2-position with various groups, including other heterocyclic systems. For instance, studies have reported the synthesis of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives, highlighting the interest in combining the benzofuran core with other pharmacologically relevant moieties like quinoline (B57606). sioc-journal.cnscielo.br Similarly, the preparation of 2(2-benzo[b]furo)indoles and benzofuropyrazoles has been described, starting from 2-acetylbenzofuran.

The synthesis of these complex structures often involves multi-step procedures. Common strategies include:

One-pot, multi-step reactions: A facile, ultrasound-assisted, one-pot synthesis has been developed for 2-(benzo(naphtho)furan-2-yl)-6-chloroquinoline-3-carboxylic acid derivatives. sioc-journal.cn

Cyclization reactions: The Fischer indole (B1671886) cyclization of 2-acetylbenzofurohydrazones has been used to produce 2(2-benzo[b]furo)indoles.

Cross-coupling reactions: Palladium-catalyzed reactions are frequently used for constructing 2-substituted benzofurans. scielo.br

While a direct synthesis for the unsubstituted this compound is not prominently featured, the chemical literature provides pathways to analogous structures. For example, intramolecular Diels-Alder reactions of amidofurans tethered to a benzofuran ring have been explored as a strategy for complex alkaloid synthesis. acs.org These synthetic endeavors demonstrate the chemical tractability of combining furan and benzofuran rings and provide a foundation for the future synthesis of the parent compound and its simpler derivatives.

Rationale for Investigating this compound: A Multidisciplinary Perspective

The motivation for investigating this compound and its congeners is rooted in the well-established biological and medicinal significance of its constituent parts. uq.edu.aunih.gov The principle of molecular hybridization—combining two or more pharmacophores—drives the interest in this compound from a multidisciplinary perspective, primarily in medicinal chemistry and materials science.

Medicinal Chemistry: The vast array of biological activities associated with benzofuran and furan derivatives provides a strong rationale for exploring their combined structure. The expectation is that such a hybrid molecule could exhibit synergistic or novel pharmacological properties.

Antimicrobial and Antifungal Activity: Both benzofuran and furan derivatives have demonstrated significant antibacterial and antifungal properties. nih.govijabbr.com For example, certain benzofuran-5-ol (B79771) derivatives are potent antifungal agents, and some aryl furan derivatives show broad-spectrum antibacterial action. nih.govresearchgate.net The combination of these two scaffolds in this compound makes it a candidate for investigation as a new antimicrobial agent, a critical need given the rise of drug-resistant pathogens. nih.gov

Anticancer Potential: Benzofuran scaffolds are central to many compounds with potent anticancer activities. mdpi.comrsc.org They are known to act on various molecular targets, including farnesyltransferase and cyclin-dependent kinases (CDKs). rsc.org Furan derivatives have also shown cytotoxicity against cancer cell lines. ijabbr.com Therefore, this compound is a logical target for synthesis and evaluation in anticancer drug discovery programs.

Other Therapeutic Areas: The biological activities of these scaffolds extend to anti-inflammatory, analgesic, anticonvulsant, and antiviral properties, among others. nih.govscispace.com This broad biological profile suggests that this compound could be a versatile scaffold for developing drugs for a wide range of diseases.

Materials Science: Beyond medicinal applications, heterocyclic compounds like benzofurans are explored for their unique electronic and optical properties, making them suitable for use as semiconductor materials in organic electronic devices. nih.gov The investigation of this compound could reveal novel photophysical properties, potentially leading to applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The following table summarizes some of the diverse biological activities reported for derivatives containing the benzofuran or furan nucleus, providing a clear rationale for the continued investigation of hybrid structures like this compound.

Table 1: Selected Biological Activities of Benzofuran and Furan Derivatives

| Scaffold | Biological Activity | Example Compound Class/Derivative | Reference |

|---|---|---|---|

| Benzofuran | Anticancer | Moracin derivatives, Benzofuran-2-carboxamides | rsc.org |

| 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan | mdpi.comnih.gov | ||

| Antibacterial | Substituted benzofurans as DNA gyrase B inhibitors | nih.gov | |

| Antifungal | Benzofuran-5-ol derivatives | nih.gov | |

| Anti-inflammatory | 6-methoxy-3-methyl-2-phenylbenzofuran-5-ol | actascientific.com | |

| Furan | Antibacterial | Aryl furan derivatives | researchgate.net |

| Antifungal | 2-(furan-2-yl)quinoline-4-carboxylic acid | scielo.br | |

| Anticancer | Mucobromic acid derivatives | ijabbr.com | |

| Anticonvulsant | Benzofuran-benzotriazole hybrids | scispace.com | |

| Hybrid | Anticancer | Isatin-benzofuran hybrids | mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(furan-2-yl)-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O2/c1-2-5-10-9(4-1)8-12(14-10)11-6-3-7-13-11/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBFDTVVHFWCGJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Furan 2 Yl Benzofuran and Analogues

Conventional Synthetic Routes and their Strategic Development

Traditional methods for synthesizing 2-arylbenzofurans have laid the groundwork for more advanced synthetic strategies. These routes often involve multiple steps and have been refined over time to improve efficiency and yield.

Multi-Step Synthesis Protocols

Multi-step syntheses have been a cornerstone in the preparation of 2-arylbenzofurans, offering a high degree of control over the final product's structure. Classical methods like the Perkin and Wittig reactions have been historically significant. The Perkin reaction, first used to synthesize the benzofuran (B130515) ring in 1870, involves the condensation of a salicylaldehyde (B1680747) with an acid anhydride. acs.orgjocpr.com The Wittig reaction, another foundational method, utilizes the reaction of an o-acyloxybenzylidene phosphorane, which undergoes intramolecular condensation to form the benzofuran ring. acs.orgjocpr.comrsc.org

More contemporary multi-step approaches often involve the coupling of a phenol (B47542) derivative with a suitable partner, followed by cyclization. For instance, a two-step synthesis of 2-arylbenzofurans has been developed involving a selective cross-McMurry coupling of a salicylaldehyde with an aromatic aldehyde, followed by oxidative cyclization of the resulting ortho-vinylphenol. researchgate.net Similarly, a pinacol-type coupling between a salicylaldehyde and an aromatic aldehyde, followed by an acid-promoted cyclization, provides another route to 2-arylbenzofurans. thieme-connect.com A significant advantage of this latter method is that the separation of the three possible pinacol (B44631) products from the initial coupling is not required. thieme-connect.com

Another strategy involves the reaction of o-hydroxyacetophenone with acid chlorides to form ketoesters, which then undergo intramolecular cyclization in the presence of low-valent titanium to yield benzofurans. jocpr.com The synthesis of 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives has been achieved through a two-step process starting with the Friedländer condensation of 2-amino-4,5-methylenedioxybenzaldehyde with ethyl 4-chloro-3-oxobutanoate. beilstein-journals.org

One-Pot Reaction Strategies and their Mechanistic Considerations

To enhance synthetic efficiency and reduce waste, one-pot reactions have emerged as a powerful alternative to multi-step protocols. These strategies combine multiple reaction steps into a single operation, avoiding the isolation and purification of intermediates.

A notable one-pot synthesis of 2-arylbenzofurans involves an ortho-hydroxyl group-assisted Wittig reaction of a substituted salicylaldehyde, followed by an in situ oxidative cyclization. rsc.org This method is environmentally benign, proceeding at room temperature and often utilizing green solvents. rsc.org Another approach involves the reaction of ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate with salicylaldehydes in a one-pot, three-step process that includes Williamson ether formation, ester hydrolysis, and intramolecular cyclization. researchgate.netscielo.br This transition-metal-free method provides a straightforward route to novel 2-(benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. researchgate.netscielo.br

Mechanistically, many one-pot syntheses of 2-arylbenzofurans rely on tandem or cascade reactions. For example, a copper-catalyzed tandem Sonogashira coupling-cyclization methodology has been developed for the synthesis of 2-arylbenzofuran derivatives. researchgate.net A plausible mechanism for some one-pot syntheses involves a nucleophilic aromatic substitution followed by cyclization and tautomerism to yield the final benzofuran product. mdpi.com Electrochemical methods have also been employed in a catalyst-free, one-pot synthesis of benzofurans, proceeding through an ECEC (electrochemical-chemical-electrochemical-chemical) mechanism. archivepp.com

Catalyst-Driven Synthetic Approaches

The advent of transition-metal catalysis has revolutionized the synthesis of benzofurans, offering milder reaction conditions, higher yields, and greater functional group tolerance compared to conventional methods.

Palladium-Catalyzed Cyclization and Coupling Reactions

Palladium catalysts are preeminent in the synthesis of 2-arylbenzofurans. The Sonogashira coupling reaction is a cornerstone of this approach, typically involving the coupling of a 2-halophenol with a terminal alkyne, followed by cyclization. organic-chemistry.orgacs.orgnih.govnih.govrsc.org This method has been adapted for one-pot syntheses, where the initial Sonogashira coupling is immediately followed by cyclization without isolation of the 2-(1-alkynyl)phenol intermediate. nih.gov The use of palladium nanoparticles as a catalyst allows these reactions to proceed under ambient conditions, with the added benefit of catalyst recyclability. organic-chemistry.org

Palladium-catalyzed tandem reactions, such as intramolecular oxypalladation followed by a Heck-type coupling of 2-alkynylphenols with alkenes, provide a direct route to 3-alkenylbenzofurans. nih.govacs.orguvigo.galacs.org The mechanism of this reaction involves the Pd(II)-promoted cyclization to form an organopalladium intermediate, which then undergoes alkene insertion and subsequent β-hydride elimination. acs.orgacs.org Another palladium-catalyzed approach involves the sequential oxidative cyclization and coupling of 2-alkynylphenols and alkenes. nih.govacs.org

The synthesis of 2-substituted-3-allenylbenzo[b]furans can be achieved through the palladium-catalyzed reaction of 2-alkynylphenols with tertiary propargyl carbonates. thieme-connect.com This reaction is promoted by a σ-allenylpalladium complex and proceeds under neutral conditions. thieme-connect.com Furthermore, palladium catalysts have been employed in the synthesis of 3-aryl- and 3-alkynylbenzofurans via Suzuki and Sonogashira coupling reactions of 3-iodo-2-phenylbenzofuran. thieme-connect.com

Other Metal-Catalyzed Transformations (e.g., Ru-catalyzed isomerization, Mn(III)/Co(II) catalysis)

While palladium catalysis is dominant, other transition metals have also proven effective in the synthesis of benzofurans. Ruthenium catalysts have been utilized in isomerization-ring-closing metathesis (RCM) strategies. organic-chemistry.orgnih.govorganic-chemistry.org For example, substituted 1-allyl-2-allyloxybenzenes can be isomerized using a ruthenium catalyst, followed by RCM to yield the corresponding benzofuran. organic-chemistry.orgorganic-chemistry.orgresearchgate.net This method is notable for its ability to isomerize mixed C- and O-allyl systems. organic-chemistry.org

Manganese(III) acetate (B1210297) has been employed as an oxidant in the synthesis of dihydrobenzofurans through the oxidative cycloaddition of 2-cyclohexenones with alkenes. acs.org This one-pot reaction provides a direct route to dihydrobenzofuran neolignans. acs.org A combination of Mn(III)/Co(II) catalysts has been used for the catalytic oxidation of furan-containing β-ketoesters, which can then be transformed into benzofuran derivatives. researchgate.netresearchgate.net The mechanism involves the oxidation of the furan (B31954) ring to a 1,4-dicarbonyl intermediate. researchgate.net Additionally, Mn(III) porphyrins have been used as catalysts for the biomimetic oxidation of benzofurans with hydrogen peroxide, mimicking the action of cytochrome P450 enzymes. mdpi.com

Copper catalysts also play a role in benzofuran synthesis. Copper(II) bromide has been used for the efficient one-pot synthesis of 2-arylbenzo[b]furans from 2-styrylphenols. tandfonline.com Copper-catalyzed annulative amination of ortho-alkynylphenols provides a route to 3-aminobenzofurans. tandfonline.com

Stereoselective Synthesis of 2-(Furan-2-yl)benzofuran Isomers

The development of stereoselective methods for the synthesis of chiral benzofuran derivatives is of paramount importance, given that many biologically active molecules exist as single enantiomers.

A significant approach to chiral 2-substituted benzofurans involves the use of chiral catalysts. For instance, a highly enantioselective C2-nucleophilic functionalization of 3-aminobenzofurans with α,β-unsaturated carbonyl compounds has been achieved using chiral-at-metal rhodium(III) complexes, affording products with high yields and enantioselectivities. rsc.org Another strategy employs a primary amine catalyst for the asymmetric Michael-aldol tandem reaction of 2-substituted benzofuran-3-ones and enones, providing access to griseofulvin (B1672149) analogues with excellent diastereo- and enantioselectivities. nih.govacs.orgacs.org

The synthesis of optically active α-alkyl-2-benzofuranmethanamines from N-protected α-amino acids has been accomplished without significant racemization using a microwave-assisted route. organic-chemistry.org This method utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) to activate the carboxylic acid under mild conditions. organic-chemistry.org These examples highlight the progress in developing synthetic methodologies that can control the stereochemistry at the C2 position of the benzofuran ring, opening avenues for the synthesis of a wide range of chiral this compound isomers and related compounds.

Novel Reagent Systems and Reaction Conditions in this compound Synthesis

Palladium-catalyzed reactions, in particular, represent one of the most robust and versatile tools for forming the crucial C2-aryl bond of the benzofuran core. rsc.org Methodologies such as Suzuki-Miyaura and Sonogashira couplings are frequently employed. For instance, the Suzuki coupling of a 2-halobenzofuran with a furan-2-boronic acid derivative provides a direct route to the this compound scaffold. mdpi.comsemanticscholar.org Recent advancements have focused on developing highly active catalyst systems that operate under mild conditions, often in aqueous media, enhancing the green credentials of the synthesis. mdpi.com

Another prominent palladium-catalyzed strategy involves the tandem Sonogashira coupling of a terminal alkyne with an o-halophenol, followed by an intramolecular cyclization. scielo.br In the context of the target molecule, this would involve reacting 2-ethynylfuran (B98707) with an appropriately substituted o-iodophenol. This approach builds the benzofuran ring and installs the furan substituent in a single continuous process. scielo.br

Copper-catalyzed systems offer a cost-effective alternative to palladium and are particularly effective for certain types of cyclization reactions. mdpi.com For example, copper-catalyzed intramolecular O-arylation of in-situ generated α-(het)aroyl-α-(2-bromoaryl)acetonitriles has been developed for the one-pot synthesis of 2-(het)arylbenzofurans. acs.org Such domino reactions, where multiple bonds are formed in a single pot, represent a significant advance in synthetic efficiency. mdpi.com

More recently, gold and nickel-based catalysts have been explored for the synthesis of benzofuran derivatives. acs.orgnih.gov Gold catalysts have shown unique reactivity in promoting cycloisomerization reactions of o-alkynylphenols. nih.gov Nickel catalysis has been effectively used for domino reactions yielding various 2-aroylbenzo[b]furans. Current time information in Chatham County, US. Additionally, metal-free approaches, such as iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes, provide an alternative pathway to 2-arylbenzofurans under oxidative conditions. mdpi.com

The following tables detail the reaction conditions for some of these novel synthetic methodologies as they would be applied to the synthesis of this compound and its analogues.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This table outlines a typical procedure for the synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction between a 2-halobenzofuran and a furan boronic acid derivative. The conditions are adapted from established methods for synthesizing 2-arylbenzofurans. mdpi.comsemanticscholar.org

| Parameter | Condition |

| Benzofuran Substrate | 2-Bromobenzofuran |

| Coupling Partner | Furan-2-boronic acid |

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) or custom Pd(II) complex mdpi.com |

| Ligand | Triphenylphosphine (PPh₃) or other phosphine (B1218219) ligands |

| Base | Potassium carbonate (K₂CO₃) |

| Solvent | Ethanol/Water (EtOH/H₂O) mixture mdpi.com |

| Temperature | 80 °C |

| Reaction Time | 4 hours |

| Typical Yield | Good to Excellent (e.g., >90% for similar aryl couplings mdpi.com) |

Table 2: Palladium/Copper-Catalyzed Sonogashira Coupling/Cyclization

This table describes a one-pot cascade reaction for synthesizing this compound starting from an o-iodophenol and 2-ethynylfuran. This method combines a Sonogashira coupling with a subsequent intramolecular cyclization. scielo.br

| Parameter | Condition |

| Phenol Substrate | o-Iodophenol |

| Alkyne Substrate | 2-Ethynylfuran |

| Catalyst System | Pd(II) acetate / Copper(I) iodide (CuI) scielo.org.mx |

| Base | Piperidine or Triethylamine (NEt₃) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 60 °C |

| Reaction Time | 2-10 hours |

| Typical Yield | Fair to Very Good |

Table 3: One-Pot Copper-Catalyzed Synthesis from Acrylonitriles

This table presents a novel one-pot method for producing 2-(heteroaryl)benzofurans. The process involves a base-induced reaction followed by a copper-catalyzed intramolecular O-arylation. acs.org

| Parameter | Condition |

| Starting Material | 2-(2-Bromophenyl)-3-(furan-2-yl)-3-(methylthio)acrylonitrile |

| Reagent | Benzyl carbamate |

| Base | Cesium carbonate (Cs₂CO₃) |

| Catalyst | Copper(I) iodide (CuI) |

| Ligand | L-Proline |

| Solvent | Dimethyl sulfoxide (B87167) (DMSO) |

| Temperature | 120 °C |

| Reaction Time | 12 hours |

| Typical Yield | High |

Chemical Reactivity and Advanced Transformations of 2 Furan 2 Yl Benzofuran Analogues

Electrophilic Substitution Reactions on the Furan (B31954) and Benzofuran (B130515) Moieties

The furan and benzofuran rings are both electron-rich aromatic systems, making them susceptible to electrophilic attack. However, the regioselectivity of these reactions is influenced by the electronic interplay between the two connected rings and the nature of the electrophile.

In the 2-(furan-2-yl)benzofuran system, both the furan and benzofuran moieties can undergo electrophilic substitution. The furan ring is generally more reactive than benzene (B151609) towards electrophiles due to the electron-donating nature of the oxygen atom, which increases electron density within the ring. pearson.com Electrophilic attack on an unsubstituted furan ring preferentially occurs at the 2-position (alpha to the oxygen) because the resulting carbocation intermediate is better stabilized by resonance, with three possible resonance structures. pearson.com Substitution at the 3-position is less favored as it leads to a less stabilized intermediate. pearson.com

For the benzofuran component, electrophilic substitution can occur on either the furanoid or the benzene ring. Attack at the 2-position of the benzofuran ring produces a sigma complex where the positive charge is stabilized by the fused benzene ring, similar to a benzylic carbocation. stackexchange.com Attack at the 3-position allows the positive charge to be stabilized by the lone pair of electrons on the adjacent oxygen atom. stackexchange.com For benzofuran itself, nitration and formylation tend to occur at the 2-position. stackexchange.com

In the combined this compound molecule, electrophilic reactions have been observed to occur preferentially at the 5-position of the furan ring. researchgate.net Studies on 2-(2-furyl)benzothiazole, a similar heterocyclic system, showed that nitration, bromination, hydroxymethylation, formylation, and acylation all occur at the 5-position of the furan ring. researchgate.net This suggests that the benzofuran substituent at the 2-position of the furan ring directs incoming electrophiles to the C5 position.

The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile (E+) on the aromatic ring to form a resonance-stabilized carbocation intermediate (sigma complex), followed by the loss of a proton to restore aromaticity. The regioselectivity is determined by the relative stability of the possible sigma complexes.

Table 1: Regioselectivity of Electrophilic Substitution on Furan and Benzofuran

| Ring System | Preferred Position of Attack | Rationale |

|---|---|---|

| Furan | C2 (or C5) | More stable carbocation intermediate due to resonance involving the oxygen atom. pearson.com |

| Benzofuran | C2 or C3 | Attack at C2 is stabilized by the benzene ring; attack at C3 is stabilized by the oxygen lone pair. stackexchange.com |

Nucleophilic Reactions and their Synthetic Utility

While the electron-rich nature of the furan and benzofuran rings makes them less prone to direct nucleophilic attack, such reactions can be achieved on derivatives of the this compound scaffold. For instance, palladium-catalyzed nucleophilic substitution reactions on benzofuran-2-ylmethyl acetate (B1210297) have been successfully demonstrated with a variety of soft nucleophiles, including nitrogen, sulfur, oxygen, and carbon-based nucleophiles. unicatt.itrsc.org This methodology provides a versatile tool for introducing diverse functional groups at the position adjacent to the benzofuran ring, which can be extended to this compound analogues bearing a suitable leaving group. unicatt.itrsc.org The reaction's success is highly dependent on the choice of the catalytic system, with different palladium catalysts and ligands being optimal for different types of nucleophiles. unicatt.itrsc.org

Furthermore, the carbonyl group in derivatives like benzofuran-2-yl ketones is susceptible to nucleophilic addition. ambeed.com For example, the reaction of benzofuran-2-yl methanones with hydroxylamine (B1172632) hydrochloride leads to the formation of ketoximes. nih.gov These reactions highlight the potential for modifying the this compound scaffold through nucleophilic transformations on suitably functionalized derivatives.

Intramolecular Cyclization and Ring Formation

The this compound scaffold can serve as a precursor for the synthesis of more complex polycyclic systems through intramolecular cyclization reactions. A notable example is the one-pot, three-step synthesis of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. scielo.brresearchgate.net This reaction involves the in situ formation of an ether via a Williamson reaction, followed by hydrolysis and an intramolecular electrophilic cyclization. scielo.brresearchgate.net The cyclization step involves the attack of a carbanion, generated from an active methylene (B1212753) group, onto an aldehydic carbon, leading to the formation of a new five-membered ring that subsequently dehydrates to form the benzofuran ring. scielo.br This strategy demonstrates how the inherent reactivity of substituents on the core scaffold can be harnessed to build fused heterocyclic systems. scielo.brresearchgate.netbeilstein-journals.org

Nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones has also been reported as a method for constructing benzofuran derivatives, which could be applicable to appropriately substituted this compound precursors to generate new fused rings. thieme-connect.com

Oxidative and Reductive Transformations (e.g., Furan Ring Oxidation)

The furan ring is known to be susceptible to oxidation. nih.gov Furan ring oxidation can lead to ring-opened products or rearranged structures. The oxidation of furans can be achieved using various reagents, including manganese(III) and cobalt(II) catalysts under an oxygen atmosphere, which can open the furan ring to form 1,4-dicarbonyl compounds through an endoperoxide intermediate. rsc.orgrsc.orgnih.gov This transformation has been applied to the synthesis of benzofuran derivatives from furan-containing precursors. rsc.orgrsc.org The specific outcome of the oxidation depends on the substituents present on the furan ring and the reaction conditions. nih.gov For instance, the P450-catalyzed oxidation of furan produces cis-2-butene-1,4-dial. nih.gov

While specific studies on the oxidation of this compound are limited, it is anticipated that the furan moiety would be more susceptible to oxidation than the benzofuran ring. Such a reaction could be a key step in the degradation or metabolic pathways of these compounds. Reductive transformations, such as the reduction of a carbonyl group on a side chain, can also be performed using standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

Formation of Hybrid Heterocyclic Systems Incorporating this compound Scaffolds

The this compound framework is an excellent platform for the synthesis of hybrid molecules containing other heterocyclic rings, which often leads to compounds with enhanced biological activities. Several studies have reported the synthesis of such hybrids.

Quinoline (B57606) Hybrids: Novel 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives have been synthesized through a one-pot reaction of ethyl 2-chloromethyl-quinoline-3-carboxylate with substituted salicylaldehydes. beilstein-journals.org This approach effectively incorporates the benzofuran core onto the quinoline nucleus at the 2-position. scielo.brbeilstein-journals.org

Thiazole (B1198619) Hybrids: Thiazole derivatives containing a benzofuran moiety have been synthesized from 2-[1-(benzofuran-2-yl)ethylidene]-hydrazinecarbothioamide using DABCO as a catalyst. bepls.com Another approach involves the reaction of thiosemicarbazide (B42300) with substituted furaldehydes, followed by reaction with chlorocarbonyl derivatives to yield furan-thiazole Schiff base hybrids. plos.orgnih.gov

Triazole and Oxadiazole Hybrids: Benzofuran-bearing 1,2,4-triazole (B32235) and 1,3,4-oxadiazole (B1194373) derivatives have been synthesized using benzofuran-2-carbohydrazide as a key intermediate. The carbohydrazide (B1668358) can be cyclized with various reagents to form the desired five-membered heterocyclic rings. For example, reaction with carbon disulfide and hydrazine (B178648) hydrate (B1144303) yields a triazole-thiol derivative. Ultrasound and microwave-assisted green synthetic methods have also been employed to produce benzofuran–oxadiazole and benzofuran–triazole hybrids in good to excellent yields. nih.govresearchgate.net These hybrids are often synthesized via S-alkylation of benzofuran-oxadiazole/triazole thiols. nih.gov

Table 2: Synthesis of Hybrid Heterocyclic Systems from this compound Analogues

| Hybrid System | Synthetic Strategy | Key Precursors | Reference(s) |

|---|---|---|---|

| Quinoline | One-pot Williamson ether synthesis, hydrolysis, and intramolecular cyclization. | Ethyl 2-chloromethyl-quinoline-3-carboxylate, substituted salicylaldehydes. | scielo.brresearchgate.netbeilstein-journals.org |

| Thiazole | Cyclization of benzofuran-containing thiosemicarbazones. | 2-[1-(Benzofuran-2-yl)ethylidene]-hydrazinecarbothioamide, α-haloketones. | bepls.com |

| Triazole | Cyclization of benzofuran-2-carbohydrazide with carbon disulfide and hydrazine. | Benzofuran-2-carbohydrazide, carbon disulfide, hydrazine hydrate. |

| Oxadiazole | Cyclization of benzofuran-2-carbohydrazide. | Benzofuran-2-carbohydrazide. | nih.gov |

Spectroscopic and Structural Elucidation of 2 Furan 2 Yl Benzofuran Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (e.g., ¹H, ¹³C, HMQC, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-(furan-2-yl)benzofuran derivatives, providing detailed information about the hydrogen and carbon skeletons of these molecules.

¹H NMR spectroscopy is instrumental in identifying the number and chemical environment of protons. For instance, in this compound-3-carbonitrile, the protons on the furan (B31954) and benzofuran (B130515) rings appear as multiplets in the aromatic region (δ 6.64–7.71 ppm). acs.org The specific chemical shifts and coupling constants allow for the precise assignment of each proton. For example, in a series of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives, a distinct singlet for the furan proton is consistently observed around δ 7.5 ppm. beilstein-journals.orgscielo.br In substituted derivatives, such as those with methyl or methoxy (B1213986) groups, the proton signals for these substituents appear in the upfield region, for example, at 2.42 ppm for a methyl group and 3.87 ppm for a methoxy group. mdpi.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework. In this compound-3-carbonitrile, the carbon signals are observed across a range from δ 87.0 to 153.5 ppm, corresponding to the different carbon atoms in the heterocyclic rings and the nitrile group. acs.org For carboxylic acid derivatives, the carboxyl carbon typically resonates at a downfield chemical shift, for instance, at 168.12 ppm in 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid. beilstein-journals.org

Interactive Data Table: ¹H and ¹³C NMR Data for Selected this compound Derivatives

| Compound Name | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| This compound-3-carbonitrile | CDCl₃ | 7.71–7.69 (m, 2H), 7.55 (dd, J = 4.8 Hz, 1.2 Hz, 1H), 7.42–7.38 (m, 2H), 7.22 (dd, J = 3.6 Hz, 0.8 Hz, 1H), 6.64 (dd, J = 3.6 Hz, 2.0 Hz, 1H) | 153.5, 153.4, 145.5, 143.5, 126.5, 126.4, 125.0, 120.0, 113.3, 113.2, 112.5, 111.8, 87.0 | acs.org |

| 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic acid | DMSO-d₆ | 7.56 (s, 1H, furan-H), plus aromatic and carboxylic acid protons | 168.16 (COOH), plus aromatic carbons | scielo.brscielo.br |

| 2-(Benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid | DMSO-d₆ | 7.52 (s, 1H, furan-H), 6.32 (s, 2H, OCH₂O), plus aromatic and carboxylic acid protons | 168.12 (COOH), 102.68 (OCH₂O), plus aromatic carbons | beilstein-journals.org |

| 2-(5-Methoxybenzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid | DMSO-d₆ | 7.50–7.52 (m, 2H, furan-H and benzofuran-H), 3.82 (s, 3H, OMe), plus other aromatic and carboxylic acid protons | 168.76 (COOH), 55.68 (OMe), plus aromatic carbons | beilstein-journals.org |

Infrared (IR) Spectroscopic Characterization

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound derivatives by detecting the vibrations of chemical bonds. The IR spectrum provides a characteristic fingerprint of the molecule.

In the case of this compound-3-carbonitrile, a sharp absorption band is observed at 2221 cm⁻¹, which is characteristic of the C≡N stretching vibration of the nitrile group. acs.org Other significant peaks include those for C-O-C stretching in the furan and benzofuran rings, typically found in the 1260–1240 cm⁻¹ region. vulcanchem.com

For derivatives containing a carbonyl group, such as ketones or carboxylic acids, a strong C=O stretching band is a prominent feature. For example, in 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid, the C=O stretch of the carboxylic acid appears around 1712-1714 cm⁻¹, and the broad O-H stretch is observed in the region of 3438-3439 cm⁻¹. scielo.brscielo.br Similarly, in benzofuran-2-yl methanone (B1245722) derivatives, the C=O stretching vibration is found at approximately 1674 cm⁻¹. mdpi.com

The presence of other functional groups also gives rise to characteristic IR absorptions. For instance, the N-H stretching of an indole (B1671886) ring attached to the benzofuran moiety is seen as a broad band between 3350 and 3490 cm⁻¹.

Interactive Data Table: Characteristic IR Absorptions for this compound Derivatives

| Compound/Derivative Class | Functional Group | Characteristic IR Absorption (cm⁻¹) | Reference |

| This compound-3-carbonitrile | Nitrile (C≡N) | 2221 | acs.org |

| 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic acids | Carboxylic Acid (C=O) | 1696–1714 | beilstein-journals.orgscielo.brscielo.br |

| 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic acids | Carboxylic Acid (O-H) | ~3445 | beilstein-journals.orgscielo.brscielo.br |

| 2-(1-Benzofuran-2-yl)indoles | Indole (N-H) | 3337–3490 | |

| Benzofuran-2-yl methanones | Ketone (C=O) | ~1674 | mdpi.com |

| General Benzofuran Derivatives | Furan C-O-C Stretch | 1240–1260 | vulcanchem.com |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of the molecular formula of this compound derivatives. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, HRMS allows for the calculation of the elemental composition of the molecule.

For instance, the molecular formula of this compound-3-carbonitrile was confirmed by HRMS. The calculated mass for the protonated molecule [M+H]⁺ (C₁₃H₈NO₂) was 210.0555, and the experimentally found mass was 210.0540, which is in close agreement. acs.org This level of precision helps to distinguish between compounds with the same nominal mass but different elemental compositions.

In another example, the molecular formula of 2-(benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one (C₁₇H₁₀O₄) was established by observing the deprotonated molecule [M-H]⁻ at m/z 277.0481, which matched the calculated value of 277.0485 for C₁₇H₉O₄⁻.

HRMS is also used to confirm the structures of synthetic intermediates and final products in multi-step syntheses of complex benzofuran derivatives. nih.govmdpi.com For example, the mass spectra of various 2-(benzofuran-2-yl)quinoline-3-carboxylic acid derivatives consistently show the expected molecular ion peaks, confirming their successful synthesis. beilstein-journals.org

Interactive Data Table: HRMS Data for Selected this compound Derivatives

| Compound Name | Molecular Formula | Ionization Mode | Calculated m/z | Found m/z | Reference |

| This compound-3-carbonitrile | C₁₃H₈NO₂ | ESI-Q-TOF [M+H]⁺ | 210.0555 | 210.0540 | acs.org |

| 2-(Benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one | C₁₇H₁₀O₄ | [M-H]⁻ | 277.0485 (for C₁₇H₉O₄⁻) | 277.0481 | |

| Ethyl 2-(Furan-2-yl)-5-hydroxybenzofuran-3-carboxylate | C₁₅H₁₂O₅ | Not specified | Not specified | Not specified | thieme-connect.com |

| 3-(Benzofuran-2-yl)propenoic acid | C₁₁H₈O₃ | Not specified | Not specified | Not specified | mdpi.com |

Single-Crystal X-ray Diffraction for Three-Dimensional Molecular Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. uhu-ciqso.es This technique provides accurate data on bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of this compound derivatives.

The crystal structures of several benzofuran derivatives have been elucidated using SC-XRD. mdpi.comnih.gov These studies reveal that the benzofuran unit is essentially planar. iucr.org For example, in a series of 2-(benzofuran-2-yl)-2-oxoethyl benzoates, the benzofuran group and the benzoate (B1203000) group are considered as two rigid bodies. mdpi.com The dihedral angle between the benzofuran and other aromatic rings in the molecule can vary depending on the substituents and steric hindrance. iucr.orgnih.gov

The way molecules arrange themselves in a crystal lattice is governed by various non-covalent intermolecular interactions. These interactions are crucial in determining the physical properties of the solid material.

C-H⋯O hydrogen bonds are frequently observed in the crystal structures of this compound derivatives. nih.gov These weak hydrogen bonds involve a carbon-bound hydrogen atom as the donor and an oxygen atom (from the furan, benzofuran, or a substituent) as the acceptor. These interactions can link molecules into dimers or more extended networks, such as two-dimensional plates. nih.govnih.gov

π-π stacking interactions are another significant force in the crystal packing of these aromatic compounds. rsc.org These interactions occur between the electron-rich π systems of the furan and benzofuran rings of adjacent molecules. The centroid-to-centroid distances of these interactions are typically in the range of 3.5 to 3.9 Å. iucr.orgmdpi.com In some cases, π-π interactions between furan rings lead to the formation of centrosymmetric dimers. nih.gov

Interactive Data Table: Intermolecular Interactions in this compound Derivatives

| Derivative Class | Type of Interaction | Description | Reference |

| 2-(Benzofuran-2-yl)-2-oxoethyl benzoates | C-H⋯O hydrogen bonds | Link molecules into centrosymmetric dimers and 2D plates. | nih.govnih.gov |

| 2-(Benzofuran-2-yl)-2-oxoethyl benzoates | π-π stacking | Occur between furan rings, further strengthening the crystal packing. | nih.gov |

| 2-(5-Aryl-1-benzofuran-2-yl)acetic acids | O-H⋯O hydrogen bonds | Link carboxylic acid groups into centrosymmetric dimers. | iucr.org |

| 2-(5-Aryl-1-benzofuran-2-yl)acetic acids | π-π stacking | Aromatic interactions between furan rings of neighboring benzofuran systems with centroid-centroid distances of 3.500 Å and 3.605 Å. | iucr.org |

| 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines | C-H⋯N interactions | Form chains parallel to the a-axis. | mdpi.com |

| 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines | π-π stacking | Between the furan group and the thiazole (B1198619) group of a neighbor with a centroid-to-centroid distance of 3.93 Å. | mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λ_max) is characteristic of the conjugated π-electron system of the molecule.

For example, in related chromone (B188151) derivatives, which also possess extensive conjugated systems, the electronic transitions are well-studied. These compounds often exhibit multiple absorption bands in the UV region corresponding to π→π* and n→π* transitions. The specific positions and intensities of these bands are sensitive to the solvent polarity and the substitution pattern on the aromatic rings.

Computational and Theoretical Investigations of 2 Furan 2 Yl Benzofuran

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Hartree-Fock (HF) Methods)

Quantum chemical calculations are fundamental to modern chemical research, providing detailed information about the electronic nature of molecules. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to optimize molecular geometries and calculate various molecular properties. For heterocyclic systems like benzofuran (B130515) derivatives, DFT, particularly with hybrid functionals like B3LYP and basis sets such as 6-311++G(d,p), is frequently used to achieve a balance between computational cost and accuracy. dnrcollege.org These calculations form the basis for more detailed analyses of the molecule's electronic structure, stability, and reactivity.

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between them, known as the HOMO-LUMO energy gap (E_gap), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. malayajournal.org

A small energy gap suggests that a molecule is more reactive, more polarizable, and requires less energy to be excited, which can be favorable for applications in nonlinear optics (NLO). jetir.orgtandfonline.com In molecules related to 2-(Furan-2-yl)benzofuran, the HOMO is typically distributed across the electron-rich benzofuran and furan (B31954) rings, while the LUMO is also located on the conjugated system. malayajournal.orgacs.org Theoretical calculations for similar structures show that charge transfer occurs within the molecule upon excitation. researchgate.net

Table 1: Example Frontier Molecular Orbital Energies for Related Benzofuran Derivatives (Calculated via DFT) Note: This data is for illustrative purposes, based on calculations for similar compounds, not this compound itself.

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| 2-Phenylbenzofuran | GGA-PBE/6-31G(d,p) | -4.869 | -1.885 | 2.984 | physchemres.org |

| 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole | B3LYP/6-31G(d,p) | -5.2822 | -1.2715 | 4.0106 | malayajournal.org |

| 7-methoxy-benzofuran-2-carboxylic acid | B3LYP/6-311+G(d,p) | -6.046 | -1.857 | 4.189 | jetir.org |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. malayajournal.org It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). jetir.org

In an MEP map, regions of negative potential, typically colored red, indicate an excess of electrons and are susceptible to electrophilic attack. For a molecule like this compound, these regions are expected around the electronegative oxygen atoms of the furan and benzofuran rings. tandfonline.comiucr.org Regions of positive potential, colored blue, indicate an electron deficiency and are prone to nucleophilic attack. iucr.org This analysis is crucial for predicting sites of intermolecular interactions, such as hydrogen bonding, and for understanding how the molecule might interact with a biological receptor. malayajournal.orgjetir.org

The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization. For example, in related heterocyclic systems, significant stabilization arises from the interaction of oxygen lone pairs with adjacent antibonding orbitals (e.g., n(O) → π*). tandfonline.com This analysis helps to explain the molecule's conformational stability and the electronic communication between the furan and benzofuran ring systems. ekb.egrsc.org

Global and local reactivity descriptors, derived from quantum chemical calculations, provide quantitative measures of a molecule's chemical behavior. Global descriptors are calculated from HOMO and LUMO energies and include:

Chemical Potential (μ): Describes the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. Soft molecules have a small HOMO-LUMO gap and are more reactive. physchemres.org

Electronegativity (χ): The power of an atom or group to attract electrons. physchemres.org

Local reactivity, which identifies the most reactive sites within the molecule, is often predicted using the MEP surface and Fukui functions. tandfonline.com The Fukui function indicates the change in electron density at a specific point when the total number of electrons in the system changes, highlighting the most likely sites for electrophilic, nucleophilic, and radical attack. rsc.org

Natural Bond Orbital (NBO) Analysis for Stability and Hyperconjugation

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. ijpsonline.com This method is central to computer-aided drug design. For compounds containing the benzofuran scaffold, docking studies have been performed against a wide range of biological targets to explore their therapeutic potential. dntb.gov.ua

The process involves placing the ligand into the binding site of the protein and calculating a score, often in kcal/mol, that estimates the binding free energy. A lower (more negative) score indicates a more favorable binding interaction. nih.gov Studies on various benzofuran derivatives have identified them as potential inhibitors of enzymes like tyrosinase, tubulin, and epidermal growth factor receptor-tyrosine kinase (EGFR-TK), with interactions often stabilized by hydrogen bonds and hydrophobic contacts within the active site. nih.govmdpi.com

Table 2: Example Molecular Docking Results for Benzofuran Derivatives Against Various Protein Targets Note: This table presents data from studies on various benzofuran-containing compounds to illustrate the application of molecular docking.

| Compound Class | Protein Target | Example Binding Energy (kcal/mol) | Potential Application | Source |

| Benzofuran-chalcone hybrids | Tubulin | -8.5 | Anticancer | mdpi.com |

| Benzofuran-chalcone hybrids | EGFR-TK | -9.2 | Anticancer | mdpi.com |

| Furan-oxadiazole hybrids | Tyrosinase | -6.9 | Tyrosinase Inhibition | nih.gov |

| Benzofuran-triazole hybrids | HCV NS5B Polymerase | -16.09 | Antiviral (HCV) | dntb.gov.ua |

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations are used to study the system's dynamic behavior over time. nih.gov MD simulations model the movements and interactions of atoms and molecules in a simulated physiological environment (e.g., in a water box with ions), providing insights into the stability and conformational flexibility of the ligand-protein complex. nih.govresearchgate.net

A key parameter analyzed in MD simulations is the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD value over the course of the simulation (e.g., 10 to 100 nanoseconds) suggests that the ligand remains securely bound in the active site and that the complex is stable. nih.govresearchgate.net Such simulations are essential for validating docking results and confirming that the predicted binding mode is maintained in a more realistic, dynamic environment.

In Silico Pharmacokinetic (ADMET) Predictions

Computational, or in silico, methods are invaluable in the early stages of drug discovery for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. These predictions for this compound and its analogs help to identify potential liabilities and guide the design of molecules with more favorable pharmacokinetic profiles.

Studies on various derivatives of this compound and related structures have utilized computational tools to forecast their drug-like qualities. For instance, in silico ADMET predictions for a series of substituted 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acids and their esters have been conducted. tandfonline.com Similarly, the ADMET profiles of substituted novel furan C-2 quinoline (B57606) coupled 1,2,4-triazoles have been investigated to assess their pharmacokinetic parameters. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com These analyses typically evaluate parameters such as oral bioavailability, blood-brain barrier (BBB) penetration, cytochrome P450 (CYP) inhibition, and potential toxicity.

For a series of thiazole (B1198619) Schiff base derivatives containing a furan ring, in silico ADMET prediction studies validated their potential for oral bioavailability. nih.govplos.org Likewise, ADMET and drug-likeness studies were performed for benzofuran appended oxadiazole molecules. nih.gov The results from these computational assessments are crucial for prioritizing compounds for further experimental evaluation.

Below is a table summarizing representative in silico ADMET predictions for derivatives structurally related to this compound, based on data from various studies.

| Parameter | Predicted Value/Classification | Significance |

| Human Intestinal Absorption (HIA) | Generally predicted to be high for many derivatives. | Indicates good potential for oral absorption. |

| Blood-Brain Barrier (BBB) Penetration | Variable, often predicted to be low to medium. | Suggests a lower likelihood of central nervous system side effects for peripherally acting drugs. |

| CYP2D6 Inhibition | Often predicted to be non-inhibitors. | Lower potential for drug-drug interactions involving the CYP2D6 enzyme. |

| Hepatotoxicity | Predictions vary depending on the specific substitutions. | Helps to flag compounds with a potential for liver toxicity early in development. |

| Plasma Protein Binding (PPB) | Typically predicted to be high. | Affects the free concentration of the drug available to exert its pharmacological effect. |

| Oral Bioavailability | Generally predicted to be good, often in compliance with Lipinski's Rule of Five. | Suggests the molecule has properties consistent with an orally active drug. |

This table is a composite representation based on findings for various furan and benzofuran derivatives and does not represent a single study on this compound itself.

Computational Approaches to Structure-Activity Relationship (SAR) Derivations

Computational methods are instrumental in elucidating the Structure-Activity Relationships (SAR) of this compound and its derivatives. SAR studies explore how modifications to the chemical structure of a compound affect its biological activity, providing a roadmap for the rational design of more potent and selective molecules.

For the benzofuran scaffold, SAR studies have revealed several key insights. The substitution pattern on both the benzofuran and furan rings plays a critical role in determining the biological activity. Earlier SAR studies on benzofurans indicated that substitutions at the C-2 position, such as an ester or another heterocyclic ring, were important for cytotoxic activity. nih.gov

The attachment of a furan moiety to a chalcone (B49325) A-ring, creating a furan-fused chalcone structure, has been shown to enhance antiproliferative activity by more than twofold compared to the parent chalcone. iiarjournals.org This highlights the positive contribution of the furan ring to the biological activity of these systems. iiarjournals.org The relative position of the benzofuran and phenyl moieties in furan-fused chalcones also significantly influences their activity. iiarjournals.org

Hybrid molecules incorporating the benzofuran scaffold with other heterocyclic rings like triazole, piperazine, and imidazole (B134444) have emerged as potent cytotoxic agents. nih.gov This suggests that the this compound core can serve as a valuable template for creating hybrid compounds with enhanced therapeutic potential. nih.gov For example, in a series of 2-(1-benzofuran-2-yl)-4-(5-phenyl-4H-1,2,4-triazol-3-yl) quinoline derivatives, the presence of the benzofuran, quinoline, and triazole moieties was found to be essential for their antiproliferative activity. scispace.com

The introduction of halogen atoms, such as bromine, chlorine, or fluorine, into the benzofuran ring has been a consistent strategy for increasing anticancer activity. nih.gov This is often attributed to the formation of halogen bonds, which can enhance the binding affinity of the compound to its biological target. nih.gov

The table below summarizes key SAR findings for derivatives based on the this compound scaffold.

| Structural Modification | Effect on Biological Activity | Example Class of Compounds |

| Attachment of Furan Ring | Enhanced antiproliferative activity. iiarjournals.org | Furan-fused chalcones. iiarjournals.org |

| Substitution at C-2 of Benzofuran | Crucial for cytotoxic activity. nih.gov | Various heterocyclic and ester derivatives. nih.gov |

| Hybridization with other Heterocycles | Often leads to potent cytotoxic agents. nih.gov | Benzofuran-triazole-quinoline hybrids. scispace.com |

| Halogenation of Benzofuran Ring | Significant increase in anticancer activities. nih.gov | Halogenated benzofuran derivatives. nih.gov |

| Relative Position of Moieties | Influences overall activity. iiarjournals.org | Isomeric furan-fused chalcones. iiarjournals.org |

This table synthesizes SAR findings from studies on various derivatives containing the benzofuran and furan moieties.

Biological Activity and Mechanistic Insights of 2 Furan 2 Yl Benzofuran Analogues Excluding Clinical Trials

Antimicrobial Activity (In Vitro Studies)

Analogues of 2-(furan-2-yl)benzofuran have demonstrated notable antimicrobial properties, with studies exploring their efficacy against a spectrum of bacteria and fungi. The inherent antimicrobial potential of the benzofuran (B130515) nucleus, often found in naturally occurring compounds, is frequently enhanced by the addition of a furan (B31954) ring and other substituents. core.ac.ukphytojournal.com

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Derivatives of the this compound framework have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a series of benzofuran-triazine hybrids were synthesized and evaluated for their antibacterial effects. One compound in this series, 8e , was particularly active, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 125 µg/µl against strains such as Bacillus subtilis, Staphylococcus aureus, Salmonella enteritidis, and Escherichia coli. nih.gov

In another study, benzofuran derivatives bearing a hydroxyl group at the C-6 position exhibited excellent antibacterial activity against all tested strains, with MIC80 values between 0.78 and 3.12 μg/mL. nih.gov Specifically, compounds with phenyl, 5-methylfuran-2-yl, and 4-methoxyphenyl (B3050149) groups at the C-2 position of the benzofuran showed good antibacterial activity with MIC80 values ranging from 0.78 μg/mL to 6.25 μg/mL, which is comparable to control drugs. nih.gov

Furthermore, some 2-(benzofuran-2-yl)-7-(substituted)imidazo[2,1-b]benzothiazoles have been synthesized and screened for their antibacterial properties. While specific MIC values were not detailed in the abstract, the study indicated that these compounds possess antibacterial activity. The hybridization of the benzofuran scaffold with other heterocyclic systems, such as pyrazole, has also yielded compounds with significant broad-spectrum antimicrobial activity, with MIC values ranging from 2.50 to 20 µg/mL. mdpi.com

Table 1: Antibacterial Activity of this compound Analogues

| Compound/Derivative | Bacterial Strain(s) | Activity (MIC/Inhibition Zone) | Reference(s) |

|---|---|---|---|

| Benzofuran-triazine hybrid 8e | B. subtilis, S. aureus, S. enteritidis, E. coli | MIC: 32-125 µg/µl | nih.gov |

| 6-hydroxy-benzofuran derivatives | Various strains | MIC80: 0.78-3.12 μg/mL | nih.gov |

| 2-(phenyl/5-methylfuran-2-yl/4-methoxyphenyl)benzofurans | Various strains | MIC80: 0.78-6.25 μg/mL | nih.gov |

| Benzofuran–pyrazole hybrids 9, 10, 11b–d | Gram-positive and Gram-negative bacteria | MIC: 2.50-20 µg/mL | mdpi.com |

| 1-(thiazol-2-yl)pyrazoline derivative 19 | Gram-negative bacteria | Inhibition zone: 25 mm | nih.gov |

| 1-(thiazol-2-yl)pyrazoline derivative 19 | Gram-positive bacteria | Inhibition zone: 20 mm | nih.gov |

Antifungal Efficacy

The antifungal potential of this compound analogues has been investigated against various human fungal pathogens. phytojournal.com For example, a series of 2-(benzofuran-2-yl)-7-(substituted)imidazo[2,1-b]benzothiazoles were tested against Candida albicans, with some compounds (1e-h ) showing strong activity.

In a different study, benzofuran-pyrazole hybrids were evaluated, and compounds 11b and 11c , which feature phenyl groups, demonstrated greater antifungal activity than the standard drug clotrimazole, with MIC values between 16 and 19 μg/mL. mdpi.com The natural product Ailanthoidol (B1236983), a 2-arylbenzofuran, also exhibits antifungal properties. Additionally, some aryl (benzofuran-2-yl) ketoximes and their derivatives have been synthesized and tested for their antifungal activities, with unsubstituted or small alkyl group substitutions on the oxime residue leading to more effective compounds. nih.gov

Furthermore, the antifungal activity of novel 2-(1-benzofuran-2-yl)-N'-[(3Z)-2-oxo-1, 2-dihydro-3H-indol-3-ylidene] quinoline-4-carbohydrazide (B1304848) derivatives was investigated. Compounds 2b and 6a showed good antifungal activity against Aspergillus flavus and Cryptococcus neoformans at a concentration of 50 µg/ml, with inhibition percentages of 53±1.15 and 57±1.52, respectively. researchgate.net

Table 2: Antifungal Activity of this compound Analogues

| Compound/Derivative | Fungal Strain(s) | Activity (MIC/% Inhibition) | Reference(s) |

|---|---|---|---|

| 2-(Benzofuran-2-yl)imidazo[2,1-b]benzothiazoles 1e-h | Candida albicans | Strong activity | |

| Benzofuran–pyrazole hybrids 11b, 11c | Fungal isolates | MIC: 16-19 μg/mL | mdpi.com |

| Quinoline-4-carbohydrazide derivative 2b | A. flavus, C. neoformans | 53±1.15% inhibition at 50 µg/ml | researchgate.net |

| Quinoline-4-carbohydrazide derivative 6a | A. flavus, C. neoformans | 57±1.52% inhibition at 50 µg/ml | researchgate.net |

| 1-(thiazol-2-yl)pyrazoline derivative 19 | Candida albicans | Remarkable activity | nih.gov |

Antitubercular Potential

Several studies have highlighted the potential of benzofuran derivatives as antitubercular agents. A series of 2-(1-benzofuran-2-yl)-N'-[(3Z)-2-oxo-1, 2-dihydro-3H-indol-3-ylidene] quinoline-4-carbohydrazide derivatives were screened for their in vitro activity against Mycobacterium tuberculosis H37Rv. innovareacademics.in The results showed that these compounds exhibited antitubercular activity with MIC values ranging from 12.5 to 50 μg/ml. innovareacademics.in Specifically, analogue 2a was found to be active at 12.5±0.5 µg/ml, while others showed significant activity at 25±0.57 µg/ml. researchgate.net In another study, benzofuran derivatives were identified as inhibitors of chorismate mutase, an enzyme essential for bacterial function, with some compounds showing 64–65% in vitro inhibition at a concentration of 30 mM. acs.org

Table 3: Antitubercular Activity of this compound Analogues

| Compound/Derivative | Target | Activity (MIC/% Inhibition) | Reference(s) |

|---|---|---|---|

| Quinoline-4-carbohydrazide derivatives 2(a-b), 3(a-b), 4(a-b), 5(a-b), 6(a-b) | Mycobacterium tuberculosis H37Rv | MIC: 12.5-50 μg/ml | innovareacademics.in |

| Quinoline-4-carbohydrazide analogue 2a | Mycobacterium tuberculosis H37Rv | MIC: 12.5±0.5 µg/ml | researchgate.net |

| Benzofuran derivatives 39(a–c) | Chorismate mutase | 64–65% inhibition at 30 mM | acs.org |

Anticancer and Antiproliferative Activities (In Vitro Cell Line Studies)

The this compound scaffold and its analogues have demonstrated significant anticancer and antiproliferative effects in a variety of in vitro cancer cell line studies. rsc.org For instance, a series of benzofuran–oxadiazole and benzofuran–triazole hybrids were synthesized and evaluated for their anticancer potential against the A549 lung cancer cell line. mdpi.com The benzofuran–oxadiazole hybrid 5d was identified as a potent anticancer candidate with an IC50 value of 6.3 ± 0.7 μM. mdpi.com

In another study, fluorinated benzofuran and dihydrobenzofuran derivatives were investigated for their anticancer effects on the HCT116 human colorectal adenocarcinoma cell line. mdpi.com Two compounds with difluorine, bromine, and either ester or carboxylic acid groups inhibited cell proliferation by approximately 70%. mdpi.com These compounds also induced apoptosis, as evidenced by the inhibition of the anti-apoptotic protein Bcl-2 and DNA fragmentation. mdpi.com

Furthermore, methyl 2-(furan-2-yl)benzo[d]oxazole-6-carboxylate (BK82 ) has been identified as a potential cell-cycle blocker, arresting MCF-7 breast cancer cells in the G0/G1 phase at a rate of 85%. tandfonline.com This highlights the potential of these compounds to modulate the cell cycle in cancer cells. The antiproliferative activity of some benzofuran derivatives has been linked to the inhibition of tubulin polymerization. mdpi.com

Table 4: Anticancer and Antiproliferative Activity of this compound Analogues

| Compound/Derivative | Cell Line(s) | Activity (IC50/Effect) | Reference(s) |

|---|---|---|---|

| Benzofuran–oxadiazole hybrid 5d | A549 (Lung) | IC50: 6.3 ± 0.7 μM | mdpi.com |

| Fluorinated benzofuran derivatives 1 and 2 | HCT116 (Colorectal) | >50% proliferation inhibition; IC50: 19.5 and 24.8 µM | mdpi.com |

| Methyl 2-(furan-2-yl)benzo[d]oxazole-6-carboxylate (BK82 ) | MCF-7 (Breast) | 85% cell cycle arrest in G0/G1 phase | tandfonline.com |

| Benzofuran derivative 38 | A549 (Lung), SGC7901 (Gastric) | IC50: 0.12 μM and 2.75 μM, respectively | rsc.org |

Antioxidant Properties (e.g., Radical Scavenging Assays)

Analogues of this compound have been evaluated for their antioxidant properties, primarily through radical scavenging assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. mdpi.comekb.eg The presence of the furan and benzofuran rings, often with hydroxyl or methoxy (B1213986) substituents, contributes to their ability to scavenge free radicals. nih.govekb.eg

A study on new benzofuran–pyrazole-based compounds revealed that several derivatives, including 4, 6, 9, 11b, and 11d , exhibited high antioxidant activity, with DPPH scavenging percentages ranging from 84.16% to 90.52%. mdpi.com Another series of 2-(1-benzofuran-2-yl)-2-oxoethyl 4-(un/substituted)benzoates was synthesized and screened for antioxidant activity. mdpi.com Compound 4e showed the highest activity in the DPPH radical scavenging assay (32.62% ± 1.34%), while compound 4d was most effective in the ferric reducing antioxidant power (FRAP) assay (31.01% ± 4.35%). mdpi.com

The antioxidant potential is often linked to the substitution pattern on the benzofuran and furan rings. For example, the presence of electron-donating groups can enhance antioxidant capacity. ekb.eg

Table 5: Antioxidant Activity of this compound Analogues

| Compound/Derivative | Assay | Activity (% Scavenging/IC50) | Reference(s) |

|---|---|---|---|

| Benzofuran–pyrazole hybrids 4, 6, 9, 11b, 11d | DPPH | 84.16% - 90.52% | mdpi.com |

| 2-(1-Benzofuran-2-yl)-2-oxoethyl 4-nitrobenzoate (B1230335) (4e ) | DPPH | 32.62% ± 1.34% | mdpi.com |

| 2-(1-Benzofuran-2-yl)-2-oxoethyl 4-methoxybenzoate (B1229959) (4d ) | FRAP | 31.01% ± 4.35% | mdpi.com |

| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivative 65 | LPO inhibition | 62% at 100 μM | rsc.org |

| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivative 65 | DPPH | 23.5% at 100 μM | rsc.org |

Anti-inflammatory Effects

The anti-inflammatory properties of this compound analogues have been demonstrated in various in vitro models. These compounds can inhibit the production of key pro-inflammatory mediators. For example, two new benzofuran derivatives, 1 and 2 , isolated from Chaetomium elatum, were shown to suppress the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumour necrosis factor α (TNF-α) in LPS-stimulated RAW264.7 macrophages at a concentration of 30 μM. tandfonline.com

Natural benzofuran derivatives like ailanthoidol have also been shown to significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages without causing significant cytotoxicity. nih.gov In a study of fluorinated benzofuran and dihydrobenzofuran derivatives, six out of nine compounds suppressed LPS-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), and decreasing the secretion of inflammatory mediators. mdpi.com The IC50 values for these compounds ranged from 1.2 to 9.04 µM for IL-6, 1.5 to 19.3 µM for Chemokine (C-C) Ligand 2 (CCL2), 2.4 to 5.2 µM for NO, and 1.1 to 20.5 µM for prostaglandin (B15479496) E2 (PGE2). mdpi.com

Furthermore, a series of benzofuran–pyrazole-based derivatives showed substantial anti-inflammatory effects, with Human Red Blood Cell (HRBC) membrane stabilization percentages ranging from 86.70% to 99.25%. mdpi.com

Table 6: Anti-inflammatory Activity of this compound Analogues

| Compound/Derivative | Model | Effect | Reference(s) |

|---|---|---|---|

| Benzofuran derivatives 1 and 2 from C. elatum | LPS-stimulated RAW264.7 macrophages | Suppression of IL-1β, IL-6, TNF-α expression at 30 μM | tandfonline.com |

| Ailanthoidol | LPS-stimulated RAW 264.7 macrophages | Inhibition of NO production at 10 µM | nih.gov |

| Fluorinated benzofuran derivatives | LPS-treated macrophages | Inhibition of COX-2, NOS2, IL-6, CCL2, NO, PGE2 | mdpi.com |

| Benzofuran–pyrazole hybrids | HRBC membrane stabilization | 86.70% - 99.25% stabilization | mdpi.com |

| Benzofuran derivative 38 | NO production | IC50 = 5.28 μM | rsc.org |

Enzyme Inhibition Studies and Associated Mechanisms (e.g., PI3K/VEGFR2, Xanthine (B1682287) Oxidase, α-Glucosidase, Prolyl-tRNA Synthetase)

Analogues of this compound have been synthesized and evaluated as inhibitors of several key enzymes implicated in various disease pathways.

PI3K/VEGFR2 Inhibition

The phosphatidylinositol-3-kinase (PI3K) and vascular endothelial growth factor receptor 2 (VEGFR-2) signaling pathways are crucial in cell proliferation and angiogenesis, making them key targets in oncology research. Certain benzofuran derivatives have been identified as dual inhibitors of both PI3K and VEGFR-2. researchgate.netnih.gov For instance, a novel series of benzofuran hybrids was designed and synthesized, leading to the identification of compounds with potent inhibitory activity. nih.govresearchgate.net

One notable compound, referred to as Compound 8 in a study, demonstrated significant dual inhibitory effects with an IC₅₀ value of 2.21 nM against PI3K and 68 nM against VEGFR-2. researchgate.netnih.gov This activity was comparable to reference inhibitors LY294002 (IC₅₀ = 6.18 nM for PI3K) and sorafenib (B1663141) (IC₅₀ = 31.2 nM for VEGFR-2). researchgate.net Other analogues from the same series, Compounds 9 and 11, also showed good inhibitory activity against PI3Kα, with IC₅₀ values of 7.8 µM and 20.5 µM, respectively. researchgate.net Molecular docking studies suggest these compounds bind effectively within the active sites of both PI3Kα and VEGFR-2. researchgate.net

| Compound | Target Enzyme | IC₅₀ | Reference Compound | Reference IC₅₀ |

| Compound 8 | PI3K | 2.21 nM | LY294002 | 6.18 nM |

| Compound 8 | VEGFR-2 | 68 nM | Sorafenib | 31.2 nM |

| Compound 9 | PI3Kα | 7.8 µM | LY294002 | 6.18 µM |

| Compound 11 | PI3Kα | 20.5 µM | LY294002 | 6.18 µM |

Xanthine Oxidase Inhibition

Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. Several 2-arylbenzo[b]furan derivatives, inspired by the structure of salvianolic acid C, have been synthesized and evaluated for their XO inhibitory activity. nih.govresearchgate.net

In one study, a series of 2-arylbenzo[b]furan derivatives showed potent XO inhibition, with IC₅₀ values ranging from 3.99 to 6.36 µM, which is comparable to the standard drug allopurinol. researchgate.net Kinetic analysis of a representative compound from this series revealed a mixed-type competitive inhibition mechanism, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. researchgate.net Another study identified a different 2-arylbenzo[b]furan analogue as the most potent in its series, with an IC₅₀ value of 3.99 µM. nih.gov Additionally, rhodanine-based 4-(furan-2-yl)benzoic acids have been investigated as XO inhibitors, showing activity in the low micromolar range. bioorganica.com.ua The most active of these was found to be a mixed-type inhibitor. bioorganica.com.uanuph.edu.ua

| Compound Series | Lead Compound | IC₅₀ (µM) | Inhibition Type |

| 2-Arylbenzo[b]furan Derivatives | Compound 5b | 3.99 | Mixed |

| 2-Arylbenzo[b]furan Derivatives | Compound 6a | 6.36 | Mixed |

| 2-Arylbenzo[b]furan Derivatives | Compound 6e | 4.45 | Mixed |

| 2-Arylbenzo[b]furan Derivatives | Compound 6f | 5.62 | Mixed |

| Rhodanine-based 4-(furan-2-yl)benzoic acids | Unsubstituted Rhodanine Derivative | Low µM | Mixed |

α-Glucosidase Inhibition

α-Glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibiting this enzyme can help manage postprandial hyperglycemia in type 2 diabetes. A variety of benzofuran analogues have demonstrated significant α-glucosidase inhibitory potential. nih.govresearchgate.net

A series of 2-acylbenzofurans were synthesized and showed potent inhibitory activity, with IC₅₀ values ranging from 6.50 to 722.2 µM. nih.gov In another study of 5-acetyl-2-aryl-6-hydroxybenzo[b]furans, the derivative with a 4-fluorophenyl group at the 2-position (Compound 2c) displayed significant inhibition with an IC₅₀ of 0.11 µM, while the 4-methoxyphenyl substituted analogue (Compound 2g) had an IC₅₀ of 0.56 µM. mdpi.com This is substantially more potent than the reference drug acarbose (B1664774) (IC₅₀ = 72.58 ± 0.68 µM in one study). researchgate.net Spiroindolone analogues incorporating a benzo[b]furan scaffold also showed dual inhibition of α-amylase and α-glucosidase, with the most active compound (5r) having an IC₅₀ of 14.05 µM for α-glucosidase. mdpi.com

| Compound Series | Lead Compound | IC₅₀ (µM) | Reference (Acarbose) IC₅₀ (µM) |

| 5-Acetyl-2-aryl-6-hydroxybenzo[b]furans | 2c (4-fluorophenyl) | 0.11 | 0.01 |

| 5-Acetyl-2-aryl-6-hydroxybenzo[b]furans | 2g (4-methoxyphenyl) | 0.56 | 0.01 |

| 5-Acetyl-2-aryl-6-hydroxybenzo[b]furans | 2h (3,5-dimethoxyphenyl) | 0.78 | 0.01 |

| Spiroindolone-benzofuran analogues | 5r | 14.05 | 2.35 |

Prolyl-tRNA Synthetase Inhibition

Aminoacyl-tRNA synthetases (ARSs) are essential enzymes for protein synthesis, making them attractive targets for developing anti-infective agents. zymedi.commdpi.com The structural differences between pathogenic and human ARSs allow for the design of selective inhibitors. zymedi.com Analogues containing a 2-(furan-2-yl)quinoline (B13027713) moiety have been reported to inhibit Candida albicans prolyl-tRNA synthetase (ProRS), demonstrating potent in vitro antifungal activities. scielo.br Specifically, 2-(furan-2-yl)quinoline-4-carboxylic acid and its derivatives were identified as effective inhibitors of this enzyme. scielo.brindexcopernicus.com These findings highlight the potential of incorporating the furan-2-yl group into larger heterocyclic systems to target microbial synthetases.

Experimental Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For this compound analogues, several key structural features have been identified as important for their biological activity. mdpi.comnih.gov